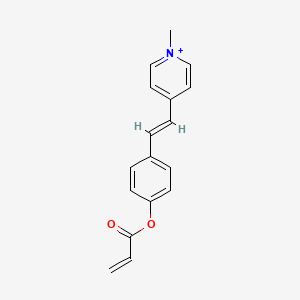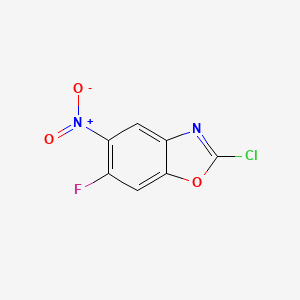
5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with methoxy and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with trifluoroacetic acid and a reducing agent to form the desired benzimidazole structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
- Oxidation can yield quinones.
- Reduction can yield amines.
- Substitution can yield halogenated benzimidazoles.
科学的研究の応用
Chemistry: In chemistry, 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Its benzimidazole core is a common motif in many biologically active molecules, including antiviral and anticancer agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
作用機序
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
類似化合物との比較
- 5-Methoxy-6-(trifluoromethyl)indole
- 5-Methoxy-6-(trifluoromethyl)picolinaldehyde
Comparison: Compared to these similar compounds, 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole offers unique advantages due to its benzimidazole core. This core structure is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
5-methoxy-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-3-7-6(13-4-14-7)2-5(8)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChIキー |
BWVZFBARFORLSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1C(F)(F)F)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
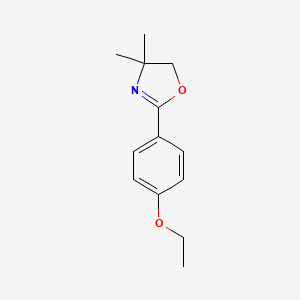
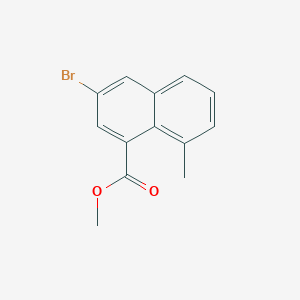
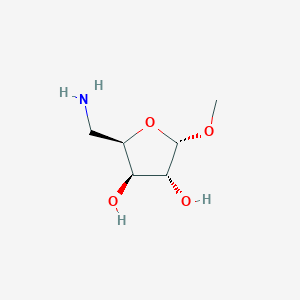
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
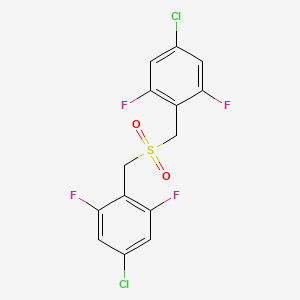
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)
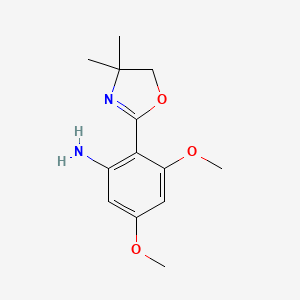
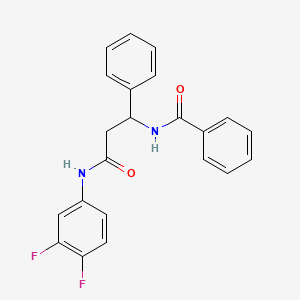
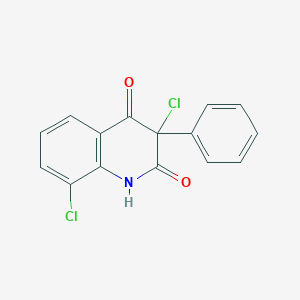
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
